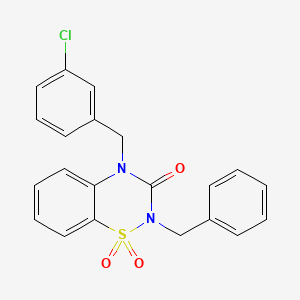

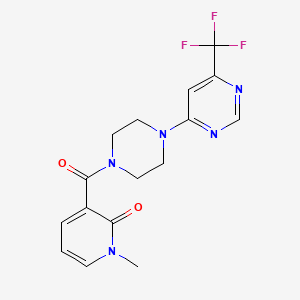

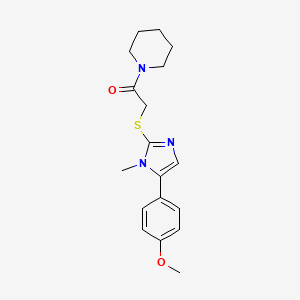

![molecular formula C16H18N4O B2833628 2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide CAS No. 1340689-21-5](/img/structure/B2833628.png)

2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry techniques. Pyrrolidine, a five-membered ring with nitrogen, is often used in medicinal chemistry to create compounds for treating human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications

- 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide (referred to as PF-04455242) acts as a novel KOR antagonist. It exhibits high affinity for human, rat, and mouse KOR receptors, making it a potential therapeutic agent for pain management .

- In rats, PF-04455242 effectively blocks KOR and μ-opioid receptor (MOR) agonist-induced analgesia. Its selectivity for KORs suggests promise in treating pain-related conditions .

- Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential applications in treating fibrotic diseases .

- While not directly related to tuberculosis, the design and synthesis of substituted N-(pyridin-3-yl)benzamide derivatives highlight the compound’s versatility. These derivatives were evaluated for their anti-tubercular activity, indicating potential for broader antimicrobial applications .

- In animal models, PF-04455242 exhibits antidepressant-like effects in the forced-swim test. This suggests its potential use in treating depression .

- PF-04455242 attenuates behavioral effects of stress in mice (social defeat stress assay) and shows promise in treating reinstatement of extinguished cocaine-seeking behavior (conditioned place preference). These findings hint at its role in managing addiction disorders .

- The compound’s ability to reduce KOR agonist-induced plasma prolactin levels aligns with its binding and efficacy assays. This biomarker could be useful in clinical studies .

κ-Opioid Receptor (KOR) Antagonist

Anti-Fibrotic Activity

Anti-Tubercular Agents

Antidepressant-Like Efficacy

Stress Reduction and Addiction Disorders

Translatable Mechanism Biomarker

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to and is activated by the body’s natural pain-relieving compounds known as endorphins, as well as certain external opioid drugs .

Mode of Action

2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide acts as an antagonist at the KOR Instead, it blocks the receptor and prevents it from being activated by other compounds . This can result in a decrease in the perception of pain, as well as effects on mood and consciousness .

Biochemical Pathways

It is known that kor is involved in the regulation ofpain perception and mood . By blocking this receptor, 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide may affect these processes .

Pharmacokinetics

It is known that the compound has a high affinity for the kor in humans, rats, and mice . This suggests that it is likely to be well absorbed and distributed in the body. The metabolism and excretion of the compound would need to be studied further for a complete understanding of its pharmacokinetics.

Result of Action

The blockade of the KOR by 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can result in a variety of effects at the molecular and cellular level. These include a decrease in the perception of pain and potential effects on mood . The compound has demonstrated antidepressant-like efficacy in a mouse forced-swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .

properties

IUPAC Name |

2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-12-6-2-3-7-14(12)15(21)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYYLOXDPOJSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2833548.png)

![N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2833550.png)

![6-(4-Fluorophenyl)-2-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2833553.png)

![N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2833565.png)